2,2-Dimethylpentyl 2-bromoacetate
Description
2,2-Dimethylpentyl 2-bromoacetate is a brominated ester characterized by a branched alkyl chain (2,2-dimethylpentyl) and a reactive bromoacetate group. Bromoacetates are widely used in organic synthesis, particularly in nucleophilic substitution reactions, due to the electrophilic nature of the bromine atom. The branched alkyl chain in 2,2-dimethylpentyl derivatives may confer steric effects, influencing reactivity and solubility .
Properties
CAS No. |
5458-22-0 |
|---|---|
Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
2,2-dimethylpentyl 2-bromoacetate |
InChI |
InChI=1S/C9H17BrO2/c1-4-5-9(2,3)7-12-8(11)6-10/h4-7H2,1-3H3 |
InChI Key |
GVGCMOPMQGVNLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)COC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aceticacid, 2-bromo-, 2,2-dimethylpentyl ester typically involves the esterification reaction between acetic acid and 2-bromo-2,2-dimethylpentanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Aceticacid, 2-bromo-, 2,2-dimethylpentyl ester can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield acetic acid and 2-bromo-2,2-dimethylpentanol.
Substitution: The bromine atom in the ester can be substituted with other nucleophiles, such as hydroxide ions, to form different products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Major Products Formed
Hydrolysis: The major products of hydrolysis are acetic acid and 2-bromo-2,2-dimethylpentanol.
Substitution: Depending on the nucleophile used, the products can vary.
Scientific Research Applications
Aceticacid, 2-bromo-, 2,2-dimethylpentyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of aceticacid, 2-bromo-, 2,2-dimethylpentyl ester involves its hydrolysis to form acetic acid and 2-bromo-2,2-dimethylpentanol. The ester bond is cleaved by the addition of water, catalyzed by an acid or base . The molecular targets and pathways involved in its reactions are primarily related to the ester bond and the bromine atom, which can undergo nucleophilic substitution .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features, molecular weights, and applications of 2,2-dimethylpentyl 2-bromoacetate analogs and related bromoacetates:
Reactivity and Functional Group Analysis
- Electrophilicity : Bromoacetates with electron-withdrawing groups (e.g., difluoro in ethyl 2-bromo-2,2-difluoroacetate) exhibit heightened reactivity in nucleophilic substitutions due to increased electrophilicity at the carbonyl carbon .
- Steric Effects : Branched esters like sec-butyl 2-bromoacetate and 2,2-dimethylpentyl derivatives may slow reaction kinetics due to steric hindrance, limiting accessibility to reactive sites .
- Aromatic vs. Aliphatic Substituents : Phenyl-containing derivatives (e.g., ethyl 2-bromophenylacetate) are often used in arylations, while aliphatic esters (e.g., benzyl 2-bromoacetate) are preferred in alkylation reactions for drug intermediates .
Physical Properties
- Solubility : Esters with aromatic groups (e.g., phenyl) tend to have lower solubility in polar solvents compared to aliphatic esters. Fluorinated derivatives (e.g., ethyl 2-bromo-2,2-difluoroacetate) may exhibit unique solubility profiles due to fluorine’s lipophilicity .
- Thermal Stability : Branched alkyl chains (e.g., 2,2-dimethylpentyl) enhance thermal stability, making such compounds suitable for high-temperature reactions .
Key Studies
- Crystal Structure Analysis : Studies on methyl 2-(4-bromophenyl)-2,2-dimethylacetate reveal that bulky substituents induce distinct crystallographic packing, influencing melting points and stability .
- Reactivity Trends : Ethyl 2-bromo-2-(2-methoxyphenyl)acetate demonstrates regioselectivity in Suzuki couplings, attributed to the methoxy group’s electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
